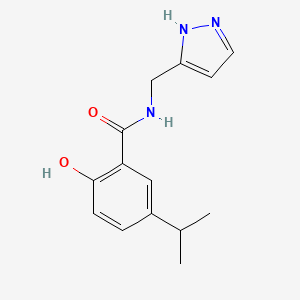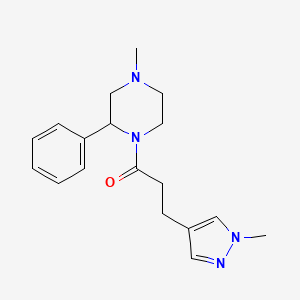![molecular formula C14H20ClN3O B6620162 2-[4-[1-(3-Chlorophenyl)ethyl]piperazin-1-yl]acetamide](/img/structure/B6620162.png)
2-[4-[1-(3-Chlorophenyl)ethyl]piperazin-1-yl]acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[4-[1-(3-Chlorophenyl)ethyl]piperazin-1-yl]acetamide is a chemical compound that belongs to the class of piperazine derivatives. Piperazine derivatives are known for their wide range of biological activities and are commonly used in pharmaceuticals. This compound, in particular, has been studied for its potential therapeutic applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-[1-(3-Chlorophenyl)ethyl]piperazin-1-yl]acetamide typically involves the reaction of 1-(3-chlorophenyl)ethylamine with piperazine, followed by acetylation. The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and catalysts like triethylamine. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for the addition of reagents and control of reaction conditions can enhance the efficiency of the process. Purification steps such as recrystallization or chromatography are employed to obtain the final product with high purity.
Análisis De Reacciones Químicas
Types of Reactions
2-[4-[1-(3-Chlorophenyl)ethyl]piperazin-1-yl]acetamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: N-oxides
Reduction: Amine derivatives
Substitution: Various substituted piperazine derivatives
Aplicaciones Científicas De Investigación
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential effects on biological systems, including its interaction with receptors and enzymes.
Medicine: Investigated for its potential therapeutic effects, including its use as an antihistamine or antipsychotic agent.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 2-[4-[1-(3-Chlorophenyl)ethyl]piperazin-1-yl]acetamide involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may bind to histamine receptors, thereby inhibiting the action of histamine and providing antihistamine effects. Additionally, it may interact with neurotransmitter receptors, contributing to its potential antipsychotic effects.
Comparación Con Compuestos Similares
Similar Compounds
Cetirizine: A well-known antihistamine with a similar piperazine structure.
Hydroxyzine: Another antihistamine that shares structural similarities with 2-[4-[1-(3-Chlorophenyl)ethyl]piperazin-1-yl]acetamide.
Aripiprazole: An antipsychotic agent that contains a piperazine moiety.
Uniqueness
This compound is unique due to its specific substitution pattern and the presence of the 3-chlorophenyl group. This structural feature may contribute to its distinct pharmacological profile and potential therapeutic applications.
Propiedades
IUPAC Name |
2-[4-[1-(3-chlorophenyl)ethyl]piperazin-1-yl]acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20ClN3O/c1-11(12-3-2-4-13(15)9-12)18-7-5-17(6-8-18)10-14(16)19/h2-4,9,11H,5-8,10H2,1H3,(H2,16,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HEYKVCRRHJPQPE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC(=CC=C1)Cl)N2CCN(CC2)CC(=O)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20ClN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.78 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N,2-dimethyl-N-[1-(4-methylsulfonylphenyl)ethyl]furan-3-carboxamide](/img/structure/B6620082.png)
![N-[2-(1H-indol-3-yl)ethyl]-2-[3-(4-methylpyrazol-1-yl)azetidin-1-yl]acetamide](/img/structure/B6620090.png)

![2-[[4-(4-fluorophenyl)oxan-4-yl]amino]-N-prop-2-enylacetamide](/img/structure/B6620107.png)
![2-(3,4-dihydro-1H-isoquinolin-2-yl)-N-[2-(2,2,2-trifluoroethoxy)ethyl]propanamide](/img/structure/B6620118.png)
![1-methyl-N-[[2-(pyrazol-1-ylmethyl)phenyl]methyl]imidazole-2-carboxamide](/img/structure/B6620123.png)
![2-Methyl-5-[[2-methyl-4-(2-methylphenyl)pyrrolidin-1-yl]methyl]-1,3,4-oxadiazole](/img/structure/B6620147.png)
![4-[[[2-(2,3-dihydro-1H-inden-5-yl)acetyl]amino]methyl]oxane-4-carboxamide](/img/structure/B6620151.png)
![1-Tert-butyl-3-[1-[1-(4-fluorobenzoyl)piperidin-3-yl]ethyl]urea](/img/structure/B6620152.png)

![1-[(1-Methylpyrazol-4-yl)methyl]-3-[(1-phenylcyclopropyl)methyl]urea](/img/structure/B6620163.png)

![tert-butyl (4S)-4-[(2-methylcyclopropyl)carbamoyl]-1,3-thiazolidine-3-carboxylate](/img/structure/B6620168.png)
![3-[(3,5-Dimethylphenyl)methyl]-8,8-dioxo-8lambda6-thia-1,3-diazaspiro[4.5]decane-2,4-dione](/img/structure/B6620182.png)
